

Evaluating the selectivity profile of XMD8-87 against other kinase inhibitors.

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XMD8-87: A Comparative Analysis of Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinase inhibitor **XMD8-87**, focusing on its selectivity profile in comparison to other relevant kinase inhibitors. The information presented herein is supported by experimental data to facilitate an objective assessment of its potential applications in research and drug development.

Executive Summary

XMD8-87 is a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1).[1][2] While demonstrating high affinity for its primary target, a thorough evaluation of its interactions with other kinases is crucial for understanding its biological effects and potential off-target liabilities. This guide compares the selectivity of **XMD8-87** with other known TNK2 inhibitors, XMD16-5 and AIM-100, and details its activity against a panel of off-target kinases.

Kinase Inhibition Profile: A Comparative Table

The following table summarizes the quantitative data on the inhibitory activity of **XMD8-87** and its counterparts against their primary target, TNK2, and key off-target kinases. The data is







compiled from various kinase assay platforms, including Ambit binding assays, Invitrogen kinase assays, and KinomeScan.



Target Kinase	XMD8-87	XMD16-5	AIM-100	Assay Type
TNK2 (ACK1)	IC50: 1.9 μM	-	IC50: 22 nM[3]	Biochemical Assay
Kd: 15 nM[4]	-	-	Binding Assay	
TNK2 (D163E mutant)	IC50: 38 nM[1][2] [5][6]	IC50: 16 nM[7][8]	-	Cell-based Assay
TNK2 (R806Q mutant)	IC50: 113 nM[1] [2][5][6]	IC50: 77 nM[7][8]	-	Cell-based Assay
Off-Targets				
BRK	Kd: 37 nM, IC50: 47 nM	-	-	Ambit binding, Invitrogen kinase assay
CSF1R	Kd: 330 nM, IC50: 428 nM	-	-	Ambit binding, Invitrogen kinase assay
DCAMKL1	Kd: 280 nM	-	-	Ambit binding assay
DCAMKL2	Kd: 690 nM, IC50: 3200 nM	-	-	Ambit binding, Invitrogen kinase assay
ERK5	-	-	-	-
FRK	Kd: 96 nM, IC50: 264 nM	-	-	Ambit binding, Invitrogen kinase assay
GAK	Kd: 270 nM	-	-	Ambit binding assay
TNK1	Kd: 110 nM	-	-	Ambit binding assay



Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are outlined below.

Kinase Binding Assays (e.g., Ambit, KinomeScan)

These assays are designed to measure the direct interaction between a test compound and a panel of kinases.

• Principle: The core principle of these assays is a competition binding format. A proprietary, immobilized ligand that binds to the ATP-binding site of the kinase is used. The kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase's ATP-binding site, it will compete with the immobilized ligand, resulting in a reduced amount of kinase bound to the solid support. The amount of kinase bound is then quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase or through other sensitive detection methods.

General Protocol:

- A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.
- Kinases are incubated with streptavidin-coated magnetic beads to which a biotinylated, active-site directed ligand is attached.
- The test compound (e.g., **XMD8-87**) is added at various concentrations.
- The mixture is incubated to allow binding to reach equilibrium.
- The beads are washed to remove unbound protein.
- The amount of kinase bound to the beads is quantified by qPCR using primers specific to the DNA tag of each kinase.
- The results are typically expressed as a percentage of the control (vehicle-treated)
 sample, and dissociation constants (Kd) are calculated from the dose-response curves.



Biochemical Kinase Assays (e.g., Invitrogen LanthaScreen™)

These assays measure the enzymatic activity of the kinase and the ability of a compound to inhibit this activity.

• Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site of the kinase. When both the antibody and the tracer are bound to the kinase, they are in close proximity, allowing for FRET to occur between the Eu-donor and the tracer-acceptor. A test compound that competes with the tracer for binding to the ATP site will disrupt FRET, leading to a decrease in the emission signal from the acceptor.

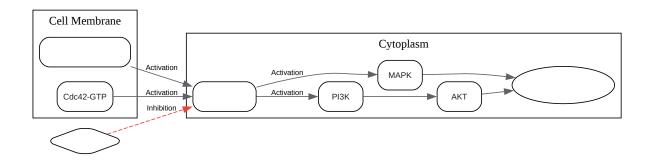
General Protocol:

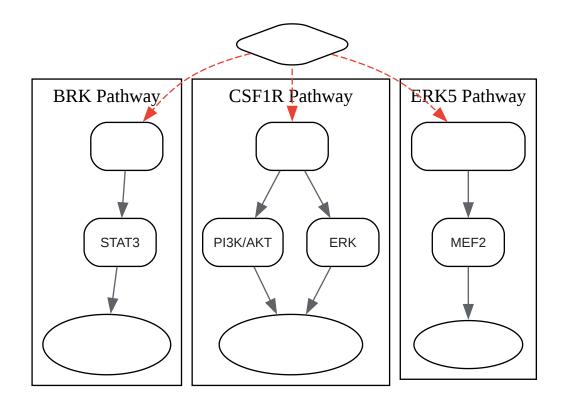
- The kinase, Eu-labeled anti-tag antibody, and the fluorescently labeled tracer are combined in a microplate well.
- The test compound is added in a serial dilution.
- The reaction is incubated at room temperature to allow for binding to reach equilibrium.
- The plate is read on a TR-FRET-compatible plate reader, measuring the emission from both the donor (Europium) and the acceptor (tracer).
- The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

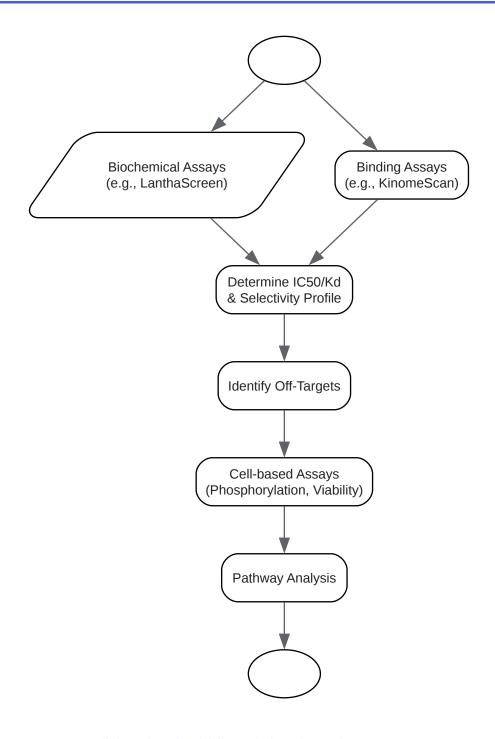
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for evaluating kinase inhibitors.











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